molecular formula C10H10ClN3O B2685009 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile CAS No. 2166980-13-6

5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile

Cat. No. B2685009
CAS RN: 2166980-13-6
M. Wt: 223.66
InChI Key: DHBPHHYEMBSAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile, also known as S 95005, is a chemical compound that has caught the attention of researchers due to its potential applications in a wide range of fields, including medicinal, agricultural, and industrial. It is related to the pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile often involves the use of the pyrrolidine ring. This can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile is characterized by the presence of a pyrrolidine ring. This five-membered ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Synthesis and Structural Analysis

Alpha-Nitro Ketone as Electrophile and Nucleophile : A study by Zhang, Tomizawa, and Casida (2004) presents a novel approach to synthesizing compounds related to 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile. Through intramolecular reactions using alpha-nitro ketone intermediates, they developed probes for Drosophila nicotinic receptors, demonstrating the compound's relevance in neurochemical research (Zhang, Tomizawa, & Casida, 2004).

Herbicidal Activity : Research by Yu et al. (2021) explored N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, showing excellent herbicidal activity. This study highlights the agricultural applications of nicotinonitrile derivatives in developing new herbicides (Yu et al., 2021).

Antiprotozoal Activity : Ismail et al. (2003) synthesized aza-analogues of furamidine from nicotinonitrile derivatives, demonstrating significant in vitro and in vivo activity against Trypanosoma and P. falciparum. This research points to the compound's potential in developing antiprotozoal drugs (Ismail et al., 2003).

Applications in Material Science and Corrosion Inhibition

Fluorophore-based Nicotinonitriles : A study by Hussein, El Guesmi, and Ahmed (2019) developed a protocol for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties. These compounds exhibit strong blue-green fluorescence, suggesting applications in materials science and possibly in developing optical materials and sensors (Hussein, El Guesmi, & Ahmed, 2019).

Corrosion Inhibition : Fouda et al. (2019) investigated the use of 6-[5-(4-methoxyphenyl) furan-2-yl] nicotinonitrile as a corrosion inhibitor for carbon steel in acidic solutions. Their findings show the compound's efficacy in protecting metal surfaces, highlighting its potential in industrial applications to prevent corrosion (Fouda et al., 2019).

properties

IUPAC Name

5-chloro-6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-3-7(4-12)5-13-10(9)14-2-1-8(15)6-14/h3,5,8,15H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBPHHYEMBSAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.